molecular formula C17H18FN3O4 B069130 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylic acid CAS No. 178174-16-8

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylic acid

Cat. No. B069130
CAS RN: 178174-16-8
M. Wt: 347.34 g/mol
InChI Key: CPJSBAMKTDWJHN-QMMMGPOBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-hydroxy-4-oxoquinoline-3-carboxylic acid is a chemical compound that belongs to the class of fluoroquinolone antibiotics. It is commonly known as Levofloxacin and is used for the treatment of bacterial infections. Levofloxacin is a third-generation fluoroquinolone and is a derivative of ofloxacin. It is a broad-spectrum antibiotic that can effectively treat a wide range of bacterial infections.

Mechanism of Action

Levofloxacin works by inhibiting the activity of bacterial DNA gyrase and topoisomerase IV, which are essential enzymes for DNA replication and repair. By inhibiting these enzymes, Levofloxacin prevents the bacteria from replicating and ultimately leads to their death.
Biochemical and Physiological Effects:
Levofloxacin has been shown to have a number of biochemical and physiological effects. It has been shown to have a high degree of tissue penetration and can effectively reach the site of infection. Levofloxacin has also been shown to have a low potential for drug-drug interactions and a low risk of toxicity.

Advantages and Limitations for Lab Experiments

Levofloxacin has several advantages for use in laboratory experiments. It is a broad-spectrum antibiotic that can effectively treat a wide range of bacterial infections. It has a low potential for drug-drug interactions and a low risk of toxicity. However, Levofloxacin also has some limitations for use in laboratory experiments. It can be expensive to synthesize and may not be readily available in some laboratories.

Future Directions

There are several future directions for research on Levofloxacin. One area of research could be the development of new derivatives of Levofloxacin that are more effective against antibiotic-resistant bacteria. Another area of research could be the development of new methods for synthesizing Levofloxacin that are more cost-effective. Finally, research could be conducted to investigate the potential use of Levofloxacin in combination with other antibiotics to improve treatment outcomes.

Synthesis Methods

Levofloxacin can be synthesized by the condensation of 3,4-dihydro-4-oxoquinoline-3-carboxylic acid with (S)-3-amino-1-pyrrolidinyl)-1-cyclopropyl-1,6-dihydro-6-fluoro-4-hydroxy-7-(1-piperazinyl)-1,4-dihydro-4-oxoquinoline-3-carboxylic acid. The synthesis of Levofloxacin involves multiple steps, including the protection of the amino group, the formation of the quinolone ring, and the deprotection of the amino group.

Scientific Research Applications

Levofloxacin has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of Gram-negative and Gram-positive bacteria, including Streptococcus pneumoniae, Haemophilus influenzae, and Escherichia coli. Levofloxacin is commonly used to treat respiratory tract infections, urinary tract infections, and skin infections.

properties

CAS RN

178174-16-8

Molecular Formula

C17H18FN3O4

Molecular Weight

347.34 g/mol

IUPAC Name

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6-fluoro-8-hydroxy-4-oxoquinoline-3-carboxylic acid

InChI

InChI=1S/C17H18FN3O4/c18-12-5-10-13(16(23)14(12)20-4-3-8(19)6-20)21(9-1-2-9)7-11(15(10)22)17(24)25/h5,7-9,23H,1-4,6,19H2,(H,24,25)/t8-/m0/s1

InChI Key

CPJSBAMKTDWJHN-QMMMGPOBSA-N

Isomeric SMILES

C1CN(C[C@H]1N)C2=C(C=C3C(=C2O)N(C=C(C3=O)C(=O)O)C4CC4)F

SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)N4CCC(C4)N)F)C(=O)O

Canonical SMILES

C1CC1N2C=C(C(=O)C3=CC(=C(C(=C32)O)N4CCC(C4)N)F)C(=O)O

Other CAS RN

178174-16-8

synonyms

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6-fluoro-1,4-dihydro-8-hy droxy-4-oxoquinoline-3-carboxylic acid

Origin of Product

United States

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